molecular formula C7H5F2NO2 B2369736 1,3-Difluoro-4-methyl-2-nitrobenzene CAS No. 1428539-73-4

1,3-Difluoro-4-methyl-2-nitrobenzene

Cat. No.: B2369736
CAS No.: 1428539-73-4
M. Wt: 173.119
InChI Key: OLFRORVBDFRAJD-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 It is characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a nitro group

Preparation Methods

The synthesis of 1,3-Difluoro-4-methyl-2-nitrobenzene typically involves the nitration of 1,3-difluoro-4-methylbenzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction conditions must be carefully controlled to ensure the desired substitution pattern .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance yield and purity.

Chemical Reactions Analysis

1,3-Difluoro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1,3-difluoro-4-methyl-2-aminobenzene, while nucleophilic substitution can produce various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

1,3-Difluoro-4-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Medicine: Derivatives of this compound may be explored for their therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-4-methyl-2-nitrobenzene is primarily determined by its functional groups. The nitro group is electron-withdrawing, which affects the electron density of the benzene ring and influences its reactivity in electrophilic and nucleophilic reactions. The fluorine atoms also play a role in stabilizing negative charges during reaction intermediates, making the compound more reactive towards nucleophiles .

Comparison with Similar Compounds

1,3-Difluoro-4-methyl-2-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted synthetic applications.

Properties

IUPAC Name

1,3-difluoro-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFRORVBDFRAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428539-73-4
Record name 1,3-difluoro-4-methyl-2-nitrobenzene
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